4-ethyl-2,6-difluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

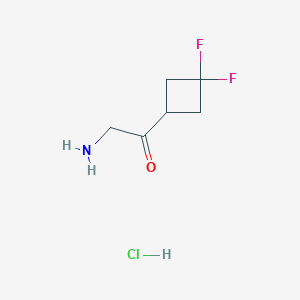

“4-ethyl-2,6-difluorobenzoic acid” is a derivative of benzoic acid, which is an organic compound. The “2,6-difluoro” indicates the presence of two fluorine atoms at the 2nd and 6th positions of the benzene ring, and the “4-ethyl” indicates an ethyl group at the 4th position .

Molecular Structure Analysis

The molecular structure of “4-ethyl-2,6-difluorobenzoic acid” can be deduced from its name. It consists of a benzene ring with two fluorine atoms at the 2nd and 6th positions, an ethyl group at the 4th position, and a carboxylic acid group .Aplicaciones Científicas De Investigación

Environmental Fate Studies

2,6-difluorobenzoic acid is often studied in environmental fate research due to its high mobility in drainflow . Understanding the environmental fate of such compounds is crucial for assessing their potential impact on ecosystems and human health .

Ecotoxicity Research

This compound is also used in ecotoxicity studies. It has been found to have moderate acute ecotoxicity effects on fish, daphnia, and earthworms . Such studies are vital for understanding the potential ecological risks associated with the use of fluorinated compounds .

Pesticide Degradation Studies

2,6-difluorobenzoic acid is a major degradation product of the pesticide diflubenzuron . Therefore, it can be used in studies investigating the breakdown and environmental impact of this pesticide .

Synthesis of Biaryl Intermediates

2,6-difluorobenzoic acid and its derivatives can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . These intermediates are often key components in the synthesis of various pharmaceuticals and organic materials .

Synthesis of Fluorinated Compounds

2,6-difluorobenzoic acid can be used as a starting material in the synthesis of other fluorinated compounds . Fluorinated compounds are of great interest in medicinal chemistry due to their unique properties .

Antibacterial Research

Tetrahalogenated benzoic acid derivatives, which can be synthesized from 2,6-difluorobenzoic acid, are valuable intermediates for the synthesis of antibacterials . This makes 2,6-difluorobenzoic acid a potentially important compound in the development of new antibacterial agents .

Direcciones Futuras

Fluorinated benzoic acids have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions for the use of “4-ethyl-2,6-difluorobenzoic acid” in similar applications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-2,6-difluorobenzoic acid can be achieved through a multi-step process involving the introduction of the ethyl and difluoromethyl groups onto a benzoic acid precursor.", "Starting Materials": [ "Benzoic acid", "Ethyl bromide", "Sodium hydride", "Bromine", "Potassium fluoride", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Step 1: Bromination of benzoic acid with bromine in the presence of sulfuric acid to yield 4-bromobenzoic acid", "Step 2: Treatment of 4-bromobenzoic acid with sodium hydride and ethyl bromide to yield 4-ethylbenzoic acid", "Step 3: Difluoromethylation of 4-ethylbenzoic acid with potassium fluoride and bromodifluoromethane to yield 4-ethyl-2,6-difluorobenzoic acid", "Step 4: Purification of the product through recrystallization from acetic acid" ] } | |

Número CAS |

1835653-01-4 |

Nombre del producto |

4-ethyl-2,6-difluorobenzoic acid |

Fórmula molecular |

C9H8F2O2 |

Peso molecular |

186.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.